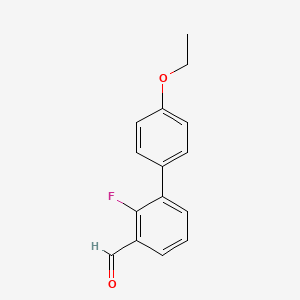

![molecular formula C10H9NO4S2 B1451333 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid CAS No. 928709-53-9](/img/structure/B1451333.png)

5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid

Descripción general

Descripción

5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid is a chemical compound . It is a derivative of thiophene, a five-membered ring made up of one sulfur as heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid is represented by the formula C10H9NO4S2 .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis

The molecular weight of 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid is 271.31 .Aplicaciones Científicas De Investigación

Organic Synthesis

This compound serves as a valuable raw material in organic synthesis. Its molecular structure allows for the creation of complex organic molecules through various synthetic pathways. It can be used to synthesize new chemical entities with potential biological activity or for constructing molecular frameworks that are prevalent in natural products and pharmaceuticals .

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized as an intermediate. Its chemical properties may be harnessed to develop novel therapeutic agents. Researchers can modify the core structure to produce derivatives with enhanced efficacy or reduced toxicity for drug development .

Agrochemical Production

As an intermediate in agrochemical production, 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid can contribute to the synthesis of compounds that protect crops from pests and diseases. It can lead to the creation of new pesticides or herbicides with specific action mechanisms .

Dyestuff Industry

In the dyestuff field, this compound’s molecular scaffold can be incorporated into the design of novel dyes. Its structure can impart desirable properties such as colorfastness and resistance to fading under various conditions .

Corrosion Inhibition

Thiophene derivatives, including this compound, have applications as corrosion inhibitors. They can be used in industrial chemistry to prevent the degradation of metals, thus extending the life of machinery and infrastructure .

Electronics and Material Science

The compound has potential applications in electronics and material science, particularly in the development of organic semiconductors. It could be used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the advancement of flexible and wearable electronic devices .

Mecanismo De Acción

Target of Action

It is known that thiophene derivatives, which this compound is a part of, exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the targets could be related to these biological activities.

Mode of Action

Based on the known activities of thiophene derivatives, it can be inferred that this compound might interact with its targets to modulate their function, leading to the observed biological effects .

Biochemical Pathways

Given the broad range of biological activities associated with thiophene derivatives, it is likely that multiple pathways are affected .

Pharmacokinetics

The compound is soluble in some polar organic solvents, such as dimethyl sulfoxide (dmso) and dichloromethane (dcm), which may influence its bioavailability .

Result of Action

Based on the known activities of thiophene derivatives, it can be inferred that this compound might have a variety of effects at the molecular and cellular level .

Action Environment

The action of 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid can be influenced by various environmental factors. For instance, the compound is stable under regular storage conditions but should be protected from moisture and light exposure . These factors could potentially affect the compound’s action, efficacy, and stability.

Direcciones Futuras

Thiophene derivatives continue to be a focus of research due to their wide range of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis, properties, and applications of these compounds.

Propiedades

IUPAC Name |

5-(methanesulfonamido)-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S2/c1-17(14,15)11-7-2-3-8-6(4-7)5-9(16-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSJQRVNCNTMLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)SC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-YL]-butanoic acid hydrochloride](/img/structure/B1451251.png)

![[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid](/img/structure/B1451252.png)

![6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451256.png)

![1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B1451267.png)

![2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1451270.png)

![[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+](/img/structure/B1451273.png)